(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
The compound (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule that features a unique combination of a thienopyridine and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyridine core, which can be synthesized through a cyclization reaction involving a suitable thiophene derivative and a pyridine precursor. The tetrahydropyran moiety is then introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thienopyridine core is replaced by the tetrahydropyran group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic or optical properties.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The thienopyridine moiety is known for its bioactivity, which can be harnessed in drug discovery.
Medicine
Medicinally, compounds containing the thienopyridine structure have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The addition of the tetrahydropyran group may enhance the pharmacokinetic properties of these molecules.
Industry
In industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals with applications in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thienopyridine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine derivatives: These compounds share the thienopyridine core and are known for their bioactivity.
Tetrahydropyran derivatives: Compounds with the tetrahydropyran moiety are often used in medicinal chemistry for their favorable pharmacokinetic properties.
Uniqueness
The combination of the thienopyridine and tetrahydropyran moieties in (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is unique and may confer distinct properties that are not observed in compounds containing only one of these groups
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(10-2-6-16-7-3-10)14-5-1-12-11(9-14)4-8-17-12/h4,8,10H,1-3,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXOAUAVDMSJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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